molecular formula C28H31NO6S2 B12621877 C28H31NO6S2

C28H31NO6S2

Katalognummer: B12621877
Molekulargewicht: 541.7 g/mol
InChI-Schlüssel: CHRKVQHPTXYGLM-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that features a variety of functional groups, including amides, esters, and thiophenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include esterification, amidation, and thiophene ring formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include proteins and enzymes related to cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
  • (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate

Uniqueness

The uniqueness of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties .

Eigenschaften

Molekularformel

C28H31NO6S2

Molekulargewicht

541.7 g/mol

IUPAC-Name

[(2S)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-4-methylsulfanylbutyl] thiophene-2-carboxylate

InChI

InChI=1S/C28H31NO6S2/c1-16-18-11-20-21(28(2,3)4)15-33-22(20)13-23(18)35-26(31)19(16)12-25(30)29-17(8-10-36-5)14-34-27(32)24-7-6-9-37-24/h6-7,9,11,13,15,17H,8,10,12,14H2,1-5H3,(H,29,30)/t17-/m0/s1

InChI-Schlüssel

CHRKVQHPTXYGLM-KRWDZBQOSA-N

Isomerische SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@@H](CCSC)COC(=O)C4=CC=CS4

Kanonische SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCSC)COC(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.